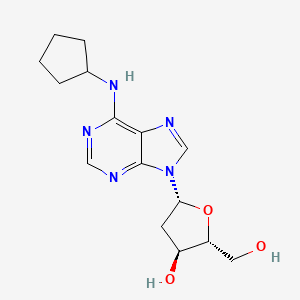

Adenosine, N-cyclopentyl-2'-deoxy-

Description

Overview of Purinergic Signaling Systems

Purinergic signaling encompasses the release, recognition, and downstream effects of purine-based molecules in the extracellular space. This signaling system was first proposed in the 1970s and has since been recognized as a ubiquitous and evolutionarily ancient form of cell-to-cell communication. nih.govnih.gov The key signaling molecules are ATP and its breakdown product, adenosine (B11128). nih.gov

The actions of these purines are mediated by specific cell surface proteins called purinergic receptors. These receptors are broadly classified into two main families: P1 receptors, which are preferentially activated by adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP. nih.govd-nb.info

P1 receptors, also known as adenosine receptors, are G protein-coupled receptors (GPCRs) and are further subdivided into four subtypes: A1, A2A, A2B, and A3. nih.gov These subtypes are distributed throughout the body and are involved in diverse functions. For instance, A1 receptor activation is often associated with inhibitory effects, such as slowing of the heart rate, while A2A receptors are known for their role in vasodilation and inflammation. nih.gov

P2 receptors are divided into two subfamilies: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are GPCRs. nih.gov P2X receptors mediate fast signaling responses, while P2Y receptors are involved in a broader range of cellular processes through the activation of various second messenger systems. nih.gov

The purinergic signaling system is a tightly regulated network. Extracellular nucleotides are rapidly metabolized by a cascade of ectonucleotidases, which ultimately convert ATP to adenosine, thereby terminating P2 receptor signaling and initiating P1 receptor signaling. nih.gov This intricate interplay between ATP, adenosine, and their respective receptors allows for a nuanced and dynamic control of cellular function in both health and disease.

Rationale for Investigating N-cyclopentyl-2'-deoxyadenosine as a Research Tool

The development and study of selective adenosine receptor agonists are crucial for understanding the specific roles of each receptor subtype in physiological and pathological processes. N-cyclopentyl-2'-deoxyadenosine has emerged as a significant research tool due to its specific interactions with the A1 adenosine receptor.

The rationale for investigating this compound stems from the need for molecular probes that can selectively target and modulate the A1 receptor. The N6-cyclopentyl substitution on the adenosine scaffold has been shown to confer high affinity and selectivity for the A1 receptor. nih.gov This selectivity allows researchers to isolate and study the effects of A1 receptor activation without the confounding influence of other adenosine receptor subtypes.

Furthermore, modifications at the 2'-position of the ribose sugar, such as the 2'-deoxy configuration found in N-cyclopentyl-2'-deoxyadenosine, can influence the compound's properties, including its agonist efficacy. Studies on related 2'-deoxyadenosine (B1664071) derivatives have indicated that they can act as partial agonists at the A1 receptor. mdpi.com A partial agonist is a compound that binds to and activates a receptor but has only partial efficacy at the receptor relative to a full agonist. This property is particularly valuable in research as it allows for a more subtle and controlled activation of the receptor, which can help in delineating the fine-tuning of physiological responses. The investigation of partial agonists can also provide insights into the structural requirements for full receptor activation. nih.gov

The use of N-cyclopentyl-2'-deoxyadenosine and its analogs in research allows for the detailed exploration of the A1 adenosine receptor's role in various biological systems. For example, its chlorinated analog, 2-chloro-N6-cyclopentyladenosine (CCPA), is a widely used, highly selective A1 agonist that has been instrumental in characterizing A1 receptor function in the cardiovascular and nervous systems. nih.gov While much of the literature focuses on CCPA, the study of N-cyclopentyl-2'-deoxyadenosine itself provides a valuable comparison and helps to elucidate the specific contribution of the 2'-deoxy modification to the compound's pharmacological profile.

Detailed Research Findings

Research into N-cycloalkyl derivatives of 2'-deoxyadenosine has provided valuable insights into the structure-activity relationships at the A1 adenosine receptor. The affinity and efficacy of these compounds are key parameters in determining their utility as research tools.

| Compound | Receptor Binding Affinity (Ki, nM) at Rat A1 Receptor | Agonist Activity |

| N-cyclopentyl-2'-deoxyadenosine | High nanomolar range | Partial Agonist |

| 2-chloro-N6-cyclopentyladenosine (CCPA) | 1.3 | Full Agonist |

Data synthesized from multiple research sources. nih.govmdpi.com

The data indicates that while both compounds exhibit high affinity for the A1 receptor, the 2'-deoxy modification in N-cyclopentyl-2'-deoxyadenosine leads to partial agonism compared to the full agonism of its chlorinated counterpart, CCPA.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c21-6-11-10(22)5-12(23-11)20-8-18-13-14(16-7-17-15(13)20)19-9-3-1-2-4-9/h7-12,21-22H,1-6H2,(H,16,17,19)/t10-,11+,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGZTYNASPQLSI-QJPTWQEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434677 | |

| Record name | (2R,3S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170711-45-2 | |

| Record name | (2R,3S,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of N Cyclopentyl 2 Deoxyadenosine

Stereoselective Synthesis Pathways for N-cyclopentyl-2'-deoxyadenosine

The stereoselective synthesis of N-cyclopentyl-2'-deoxyadenosine is crucial to ensure the correct configuration at the anomeric center of the deoxyribose sugar, which is essential for its biological activity. A common and effective method involves the glycosylation of a purine (B94841) base with a protected 2-deoxyribose derivative.

One established strategy is the sodium salt glycosylation method. This involves reacting the sodium salt of a 2,6-disubstituted purine with a protected 1-chloro-2-deoxyribose derivative. For instance, the sodium salt of 2,6-dichloropurine (B15474) can be reacted with 1-chloro-3,5-di-p-toluyl-α-D-erythro-pentofuranose. This reaction typically yields a mixture of α and β anomers, with the desired β-isomer being the major product. Subsequent reaction with cyclopentylamine (B150401) displaces the chlorine at the 6-position, followed by deprotection of the sugar hydroxyl groups to yield N-cyclopentyl-2'-deoxyadenosine. The stereoselectivity of the glycosylation step is influenced by factors such as the solvent and the nature of the purine substituents. nih.gov

Another approach utilizes a pre-formed N-glycosidic bond. For example, starting from 2'-deoxyinosine, the 6-hydroxyl group can be converted to a leaving group, such as a chlorine atom, by treatment with thionyl chloride (SOCl₂). The resulting 6-chloro-2'-deoxyribosylpurine can then be reacted with cyclopentylamine to introduce the N-cyclopentyl group at the N6-position. researchgate.net This method generally preserves the β-configuration of the starting nucleoside.

A key intermediate in many synthetic routes is 2'-deoxyadenosine (B1664071) itself, which can be selectively modified. However, for the de novo synthesis of analogs with modifications on the purine ring, starting with a substituted purine base is often more efficient.

| Starting Material | Key Reagents | Intermediate Product | Final Product | Reference |

| 2,6-Dichloropurine | 1-chloro-3,5-di-p-toluyl-α-D-erythro-pentofuranose, Cyclopentylamine | 2-Chloro-6-cyclopentylamino-9-(3,5-di-p-toluyl-β-D-2-deoxribofuranosyl)purine | N-cyclopentyl-2'-deoxyadenosine | nih.gov |

| 2'-Deoxyinosine | SOCl₂, Cyclopentylamine | 6-Chloro-9-(β-D-2-deoxyribofuranosyl)purine | N-cyclopentyl-2'-deoxyadenosine | researchgate.net |

Design and Synthesis of N-cyclopentyl-2'-deoxyadenosine Analogs

The design and synthesis of analogs of N-cyclopentyl-2'-deoxyadenosine aim to explore the structure-activity relationships at adenosine (B11128) receptors. Modifications are typically introduced at three key positions: the N6-cyclopentyl moiety, the ribose sugar ring, and the adenine (B156593) base.

Modifications to the N6-cyclopentyl group are aimed at understanding the size and conformational requirements of the N6-substituent binding pocket of adenosine receptors. While the cyclopentyl group has been found to confer high affinity and selectivity for the A1 adenosine receptor, other cycloalkyl and substituted alkyl groups have been explored. wikipedia.orgtocris.com

The general synthesis for these analogs involves the reaction of a 6-chloropurine (B14466) derivative with a variety of primary or secondary amines. For example, reacting 6-chloro-9-(β-D-2-deoxyribofuranosyl)purine with different cycloalkylamines (e.g., cyclobutylamine, cyclohexylamine) or substituted benzylamines yields a series of N6-substituted analogs. nih.gov

A specific example includes the synthesis of 2-cyclopentylamino-N6-cyclopentyladenosine, where a cyclopentylamino group is also present at the 2-position of the adenine ring. nih.gov

Modifications of the 2'-deoxyribose moiety have a profound impact on the conformational properties of the nucleoside, which in turn affects receptor binding and efficacy. nih.gov A variety of derivatizations have been synthesized to probe these effects.

2'-Substitutions: The introduction of substituents at the 2'-position of the ribose ring has been a key area of investigation. For instance, 2'-fluoro and 2'-O-alkyl substitutions have been synthesized. The synthesis of 2'-O-modified adenosine analogs involves the use of appropriately protected and modified ribose synthons. nih.gov The introduction of a 2'-fluoro group can alter the sugar pucker and improve metabolic stability.

4'-Substitutions: Analogs with modifications at the 4'-position, such as 4'-azido or 4'-ethynyl groups, have also been developed, although less commonly for N6-cyclopentyladenosine specifically. nih.gov The synthesis of 4'-substituted nucleosides often involves complex multi-step sequences starting from a suitably protected ribose derivative.

Carbocyclic Analogs: In these analogs, the ribose oxygen is replaced with a methylene (B1212753) group. Methanocarbocyclic analogs, where the sugar ring is constrained into a specific North (N) or South (S) conformation by a fused cyclopropane (B1198618) ring, have been synthesized to study the influence of sugar pucker on biological activity. nih.gov The synthesis of these carbocyclic nucleosides involves the construction of the carbocyclic ring system followed by coupling to the purine base.

Cyclobutyl Analogs: Nucleosides containing a cyclobutyl ring instead of a ribose sugar have also been prepared. nih.gov These analogs are synthesized by constructing the core cyclobutyl ring, often through [2+2] cycloaddition reactions, and then attaching the purine base.

| Modification | Example Compound | Synthetic Approach | Reference |

| 2'-Fluoro | 2'-Fluoro-N6-cyclopentyl-2'-deoxyadenosine | Glycosylation with a 2-deoxy-2-fluororibose derivative | nih.gov |

| 2'-O-Alkyl | 2'-O-Methyl-N6-cyclopentyladenosine | Use of a 2'-O-methylribose synthon | nih.gov |

| Carbocyclic | (N)-Methanocarba-N6-cyclopentyl-2'-deoxyadenosine | Synthesis of a carbocyclic sugar followed by coupling to the purine | nih.gov |

| Cyclobutyl | N6-Cyclopentyl-cyclobutyladenine | [2+2] cycloaddition to form the cyclobutane (B1203170) ring | nih.gov |

Substitutions on the adenine base, particularly at the 2-position, have been shown to significantly modulate the affinity and selectivity of N6-cyclopentyl-2'-deoxyadenosine for adenosine receptor subtypes. nih.gov

The synthesis of 2-substituted analogs typically begins with a 2,6-disubstituted purine. For example, 2,6-dichloropurine can be used as a starting material. d-nb.info Following glycosylation with a protected 2-deoxyribose, the chlorine atoms at the 2- and 6-positions can be sequentially substituted. Reaction with cyclopentylamine at a lower temperature selectively displaces the more reactive 6-chloro group. The 2-chloro group can then be retained or substituted with other nucleophiles, such as ammonia (B1221849) to yield a 2-amino group, or reacted with sodium methanethiolate (B1210775) to introduce a 2-methylthio group. nih.gov

The synthesis of 2-chloro-N6-cyclopentyladenosine (CCPA), a highly selective A1 adenosine receptor agonist, follows this general pathway. d-nb.infonih.gov The introduction of the 2-chloro group enhances the affinity and selectivity for the A1 receptor compared to the parent compound, N6-cyclopentyladenosine (CPA). researchgate.netrndsystems.com

| Starting Material | Key Reagents | Resulting Analog | Reference |

| 2,6-Dichloropurine | Protected 2-deoxyribose, Cyclopentylamine | 2-Chloro-N6-cyclopentyl-2'-deoxyadenosine | d-nb.info |

| 2-Chloro-6-substituted purine | Ammonia | 2-Amino-N6-cyclopentyl-2'-deoxyadenosine | nih.gov |

| 2,6-Dibromopurine | Protected 2-deoxyribose, Cyclopentylamine, Ammonia | 2-Bromo- and 2-amino-N6-cyclopentyl-2'-deoxyadenosine | nih.gov |

Pharmacological Characterization of N Cyclopentyl 2 Deoxyadenosine at Adenosine Receptors

Functional Assays of Receptor Activation and Efficacy

Receptor-Mediated G-Protein Coupling Studies

The activation of adenosine (B11128) receptors by agonists initiates intracellular signaling cascades through the coupling to heterotrimeric G-proteins. The specific G-protein subtype engaged depends on the receptor subtype, leading to distinct downstream cellular responses.

Based on the well-documented pharmacology of the highly selective A₁ receptor agonist CPA, N-cyclopentyl-2'-deoxyadenosine is predicted to be a potent agonist at the A₁ adenosine receptor. wikipedia.orgrndsystems.comtocris.commedchemexpress.com A₁ receptors are canonically coupled to inhibitory G-proteins of the Gᵢ/Gₒ family. nih.gov Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov Furthermore, the βγ-subunits of the activated G-protein can modulate the activity of other effectors, such as ion channels.

In contrast, the A₂ₐ and A₂ₑ receptors are coupled to stimulatory G-proteins (Gₛ). nih.gov Agonist binding to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP. The A₃ receptor, similar to the A₁ receptor, primarily couples to Gᵢ/Gₒ proteins, but can also engage Gᵩ/₁₁ proteins in some cellular contexts. nih.gov

Given the high A₁ selectivity conferred by the N⁶-cyclopentyl group, the primary G-protein coupling for N-cyclopentyl-2'-deoxyadenosine is expected to be via Gᵢ/Gₒ. This is supported by studies on 2-chloro-N⁶-cyclopentyladenosine (CCPA), a potent and highly selective A₁ agonist, which demonstrates robust inhibition of forskolin-stimulated cAMP production in cells expressing the human A₁ receptor. nih.gov One study found that CCPA inhibited the activity of rat fat cell membrane adenylate cyclase, a model for the A₁ receptor, with an IC₅₀-value of 33 nM. d-nb.info

The likely G-protein coupling profile for N-cyclopentyl-2'-deoxyadenosine, inferred from data on CPA and CCPA, is summarized in the table below.

| Adenosine Receptor Subtype | Likely Coupled G-Protein | Predicted Functional Response |

| A₁ | Gᵢ/Gₒ | Inhibition of adenylyl cyclase, decrease in cAMP |

| A₂ₐ | Gₛ | Weak or no activation of adenylyl cyclase |

| A₂ₑ | Gₛ | Weak or no activation of adenylyl cyclase |

| A₃ | Gᵢ/Gₒ | Potential for weak inhibition of adenylyl cyclase |

This table presents the predicted G-protein coupling based on the known pharmacology of structurally related compounds like CPA and CCPA.

Receptor Internalization and Desensitization Mechanisms

Prolonged exposure of G-protein coupled receptors (GPCRs) to agonists typically leads to a diminution of the cellular response, a phenomenon known as desensitization. This process is often followed by receptor internalization, where the receptors are removed from the cell surface into the cell's interior. These are crucial mechanisms for regulating the duration and intensity of signaling.

The desensitization of adenosine receptors is a complex process that can involve G-protein-coupled receptor kinases (GRKs) and β-arrestins. nih.gov Upon agonist binding, GRKs phosphorylate the intracellular domains of the receptor. This phosphorylation increases the affinity of the receptor for β-arrestins. The binding of β-arrestin to the receptor sterically hinders its interaction with G-proteins, thereby uncoupling the receptor from its primary signaling pathway and leading to desensitization.

Following β-arrestin binding, the receptor-arrestin complex can be targeted for internalization, often through clathrin-coated pits. Once internalized, the receptors can be either dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation).

While specific data on N-cyclopentyl-2'-deoxyadenosine-induced internalization and desensitization are not available, it is expected to induce these processes at the A₁ adenosine receptor in a manner similar to other potent A₁ agonists. The rate and extent of internalization and desensitization can be ligand-specific, with full agonists generally inducing more robust receptor regulation than partial agonists. Studies on various adenosine receptor agonists have shown that these processes are tightly regulated and can be influenced by the cellular context. nih.gov

The table below outlines the expected mechanisms of receptor regulation for N-cyclopentyl-2'-deoxyadenosine at the A₁ adenosine receptor.

| Regulatory Process | Key Molecular Players | Predicted Outcome |

| Desensitization | G-protein-coupled receptor kinases (GRKs), β-arrestins | Attenuation of Gᵢ/Gₒ-mediated signaling |

| Internalization | β-arrestins, Clathrin, AP-2 | Sequestration of A₁ receptors from the plasma membrane |

| Post-internalization | Endosomes, Lysosomes, Phosphatases | Receptor recycling to the cell surface or degradation |

This table outlines the generally accepted mechanisms for agonist-induced regulation of GPCRs, which are expected to apply to N-cyclopentyl-2'-deoxyadenosine at the A₁ receptor.

Mechanistic Elucidation of N Cyclopentyl 2 Deoxyadenosine Cellular Actions

Intracellular Signaling Cascades Modulated by N-cyclopentyl-2'-deoxyadenosine

The binding of N-cyclopentyl-2'-deoxyadenosine to A1 adenosine (B11128) receptors triggers a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gi/o family. This activation sets in motion several key intracellular signaling cascades.

A primary and well-established consequence of A1 adenosine receptor activation is the inhibition of adenylyl cyclase. sigmaaldrich.com This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). By inhibiting adenylyl cyclase, N-cyclopentyl-2'-deoxyadenosine effectively reduces the intracellular concentration of cAMP. sigmaaldrich.comnih.gov This reduction in cAMP levels has widespread effects, as cAMP is a crucial second messenger that activates protein kinase A (PKA). Consequently, downstream phosphorylation events mediated by PKA are attenuated.

In studies involving cotransfected cell lines expressing both human adenosine A1 and dopamine (B1211576) D1 receptors, the A1 receptor agonist N6-cyclopentyladenosine demonstrated a concentration-dependent inhibition of dopamine-induced cAMP accumulation. nih.gov This highlights the antagonistic relationship between A1 and stimulatory G-protein coupled receptors (like the D1 receptor) at the level of second messenger generation. nih.gov

Table 1: Effect of Adenosine A1 Receptor Agonist on cAMP Accumulation

| Agonist | Condition | Effect on cAMP | Cell Type |

|---|

This data is for a closely related A1 adenosine receptor agonist and is illustrative of the expected action of N-cyclopentyl-2'-deoxyadenosine.

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. nih.gov Research on related purine (B94841) analogues, such as 2-chloro-2'-deoxyadenosine (CdA), has shown that these molecules can induce the phosphorylation and activation of ERK1/2. nih.gov This activation of the MAPK/ERK pathway appears to be a downstream consequence of the initial receptor engagement and can serve a cytoprotective function in some cell types. nih.gov The activation of this pathway by CdA has been observed to be dose- and time-dependent and requires both metabolism of the compound and de novo protein synthesis. nih.gov While direct studies on N-cyclopentyl-2'-deoxyadenosine are limited, its action as an A1 agonist suggests a potential for similar modulation of the MAPK/ERK pathway.

While the canonical signaling pathway for A1 adenosine receptors is through the inhibition of adenylyl cyclase, some G-protein coupled receptors can also signal through the activation of phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 can then trigger the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium levels. Although some adenosine receptor subtypes, like the A2B receptor, are known to couple to Gq proteins and thereby stimulate this pathway, the involvement of the A1 receptor in directly activating PLC is less common and context-dependent. nih.gov However, the potential for crosstalk between different G-protein signaling pathways exists.

Impact on Ion Channel Activity and Electrophysiological Properties

N-cyclopentyl-2'-deoxyadenosine, through its action on A1 adenosine receptors, can significantly modulate the activity of various ion channels, thereby altering the electrophysiological properties of excitable cells such as neurons and cardiomyocytes. A primary electrophysiological effect of A1 receptor activation in supraventricular cardiac tissues is the activation of a specific inwardly rectifying potassium current, often denoted as IKAdo. nih.gov This leads to membrane hyperpolarization and a shortening of the action potential duration. In atrial myocytes, adenosine has also been shown to exert a modest inhibitory effect on the basal L-type calcium current (ICa,L). nih.gov

Furthermore, A1 receptor activation is known to functionally antagonize the effects of agents that stimulate adenylyl cyclase, such as beta-adrenergic agonists. nih.gov This indirect mechanism leads to the inhibition of several stimulated currents, including the L-type calcium current (ICa,L), the delayed rectifier potassium current (IK), and the pacemaker current (If) in relevant cardiac cells. nih.gov

Table 2: Electrophysiological Effects of Adenosine A1 Receptor Activation

| Ion Channel/Current | Effect | Cell Type |

|---|---|---|

| IKAdo (inwardly rectifying K+ current) | Activation | Atrial, SA nodal, AV nodal myocytes |

| ICa,L (L-type Ca2+ current) | Inhibition (basal and stimulated) | Atrial and ventricular myocytes |

| IK (delayed rectifier K+ current) | Inhibition (stimulated) | Ventricular myocytes |

This table summarizes the general effects of adenosine A1 receptor activation; specific quantitative data for N-cyclopentyl-2'-deoxyadenosine may vary.

Modulation of Enzyme Activities by N-cyclopentyl-2'-deoxyadenosine

The cellular actions of N-cyclopentyl-2'-deoxyadenosine can also involve the modulation of various enzyme activities, either directly or as a downstream consequence of the signaling cascades it initiates. For instance, the phosphorylation of deoxyadenosine (B7792050) analogues is a critical step for their biological activity and is carried out by enzymes such as deoxycytidine kinase (dCK). nih.govnih.gov The activity of dCK itself can be modulated by cellular stress and phosphorylation events, suggesting a potential for feedback regulation. nih.gov

Furthermore, the toxic effects of some deoxyadenosine analogues in lymphocytes have been linked to the activation of poly(ADP-ribose) synthetase (PARP) in response to DNA strand breaks, leading to NAD+ and ATP depletion. nih.gov While these findings are for related compounds, they highlight potential enzymatic pathways that could be influenced by N-cyclopentyl-2'-deoxyadenosine.

Influence on Gene Expression and Protein Synthesis Pathways

The signaling pathways modulated by N-cyclopentyl-2'-deoxyadenosine ultimately converge on the regulation of gene expression and protein synthesis, leading to longer-term changes in cellular function. The inhibition of the cAMP/PKA pathway can affect the activity of transcription factors such as the cAMP response element-binding protein (CREB), which is known to regulate the expression of numerous genes, including those involved in inflammation like cyclooxygenase-2 (COX-2). nih.gov

Activation of the MAPK/ERK pathway can also lead to the phosphorylation and activation of a host of transcription factors, thereby altering gene expression profiles. nih.gov As mentioned, the activation of the MAPK/ERK pathway by the related compound 2-chloro-2'-deoxyadenosine was found to be dependent on de novo protein synthesis, indicating a feedback loop where the initial signaling events trigger the production of proteins that are necessary to sustain the pathway's activation. nih.gov

Preclinical Biological Investigations of N Cyclopentyl 2 Deoxyadenosine in Model Systems

Renal System Responses in Isolated Kidney Preparations

The influence of adenosine (B11128) and its analogues on renal function is a complex interplay of receptor subtype activation and localization within the kidney. While direct experimental data on N-cyclopentyl-2'-deoxyadenosine in isolated kidney preparations is limited in the available literature, the known actions of adenosine on renal hemodynamics provide a framework for understanding its potential effects. Adenosine can induce both vasoconstriction and vasodilation in the kidney, primarily through the activation of A1 and A2 adenosine receptors, respectively. nih.gov

Renal Blood Flow Regulation

The regulation of renal blood flow by adenosine is dichotomous. While it constricts afferent arterioles in the outer cortex, it induces vasodilation in the deep cortex and medulla through the activation of A2 receptors. nih.govphysiology.org This differential effect helps to maintain medullary oxygenation. nih.gov Studies using selective A2A receptor antagonists have demonstrated a decrease in medullary blood flow, confirming the role of endogenous adenosine in sustaining blood flow to this region. nih.gov

Immunomodulatory Properties in Immune Cell Lines and Primary Cultures

Deoxyadenosine (B7792050) and its derivatives are known to possess significant immunomodulatory properties, particularly in the context of T-cell function. These effects are often linked to the metabolic pathways governed by adenosine deaminase (ADA).

Cytokine and Chemokine Release Regulation

The secretion of cytokines and chemokines by immune cells can be modulated by adenosine and its analogues. For instance, in studies involving human peripheral blood mononuclear cells (PBMCs) stimulated with influenza virus antigen, deoxyadenosine monophosphate, when co-cultured with the antigen, significantly increased the secretion of interferon-gamma (IFN-γ), interleukin-10 (IL-10), and tumor necrosis factor-alpha (TNF-α). nih.gov In contrast, deoxyguanosine monophosphate was found to completely inhibit the virus-induced secretion of IFN-γ. nih.gov

Further research has shown that in allogeneic mixed lymphocyte cultures, deoxyadenosine, in the presence of an ADA inhibitor, markedly reduces the production of interleukin-2 (B1167480) (IL-2). nih.gov However, in phytohemagglutinin (PHA)-stimulated cultures, IL-2 production remained normal under similar conditions, indicating that the immunomodulatory effects can be context-dependent on the mode of T-cell activation. nih.gov

The table below summarizes the observed effects of deoxyadenosine derivatives on cytokine release in human immune cells.

| Compound | Cell Type | Stimulus | Effect on Cytokine Release |

| Deoxyadenosine monophosphate | PBMC | Influenza virus antigen | Increased IFN-γ, IL-10, and TNF-α secretion nih.gov |

| Deoxyguanosine monophosphate | PBMC | Influenza virus antigen | Inhibited IFN-γ secretion nih.gov |

| Deoxyadenosine (with dCF) | Mixed Lymphocyte Culture | Allogeneic stimulation | Reduced IL-2 production nih.gov |

| Deoxyadenosine (with dCF) | T-cells | PHA | Normal IL-2 production nih.gov |

dCF: deoxycoformycin, an ADA inhibitor

Immune Cell Proliferation and Differentiation

Deoxyadenosine and its analogues can exert profound effects on the proliferation and differentiation of immune cells, particularly lymphocytes. The accumulation of deoxyadenosine, as seen in ADA deficiency, is linked to lymphotoxicity. nih.gov Studies have shown that deoxyadenosine, in combination with an ADA inhibitor, can inhibit the proliferation of activated T-cells. nih.gov This inhibition is associated with a reduction in the expression of the IL-2 receptor. nih.gov

In experiments with human T-cells, deoxyadenosine was found to interfere with several key events in the T-cellular immune response, including cell activation and the subsequent proliferation of activated T-cells. nih.gov The inhibitory effects on primary mixed lymphocyte reaction were observed at low concentrations and could not be overcome by the addition of recombinant IL-2, suggesting an interference with fundamental cellular processes. nih.gov The impact of deoxyadenosine on immune cell proliferation is highlighted in the table below.

| Compound | Cell Type | Condition | Effect on Proliferation |

| Deoxyadenosine (with dCF) | T-cells | Allogeneic stimulation (Primary MLC) | Complete inhibition nih.gov |

| Deoxyadenosine (with dCF) | T-cells | PHA stimulation | Inhibition nih.gov |

| Deoxyadenosine monophosphate | PBMC | Influenza virus antigen stimulation | Increased proliferation nih.gov |

dCF: deoxycoformycin, an ADA inhibitor; MLC: Mixed Lymphocyte Culture; PHA: Phytohemagglutinin

It is important to note that while deoxyadenosine monophosphate increased antigen-induced proliferation of PBMCs, deoxyadenosine in the presence of an ADA inhibitor showed inhibitory effects on T-cell proliferation. nih.govnih.gov This highlights the complexity of the immunomodulatory roles of these compounds, which can be influenced by factors such as the specific derivative, the cell type, and the context of immune activation.

Structure Activity Relationship Sar Studies of N Cyclopentyl 2 Deoxyadenosine Derivatives

Correlation Between N6-Cyclopentyl Moiety Modifications and Receptor Selectivity

The N6-substituent on the adenosine (B11128) scaffold is a critical determinant of receptor affinity and selectivity. The cyclopentyl group in N-cyclopentyladenosine (CPA) and its 2'-deoxy counterpart is a key feature that confers high affinity for the A1 receptor. wikipedia.orgtocris.com Studies on a range of N6-cycloalkyladenosines have revealed a distinct correlation between the size of the cycloalkyl ring and the resulting pharmacological profile, particularly at the A3 adenosine receptor.

Research has shown that N6-cycloalkyl-substituted adenosines with smaller ring sizes, specifically those with five or fewer carbons, act as full agonists at human A3 adenosine receptors. In contrast, increasing the ring size to six or more carbons leads to partial agonism at this receptor subtype. nih.govresearchgate.net This highlights a specific spatial constraint within the A3 receptor's binding pocket.

Furthermore, the rigidity and conformation of the cycloalkyl group play a significant role. For instance, N6-(endo-Norbornyl)adenosine has been identified as a highly selective agonist for the A1 receptor, demonstrating that bicyclic systems can enhance selectivity. nih.gov

The following table summarizes the binding affinities of N-cyclopentyladenosine (CPA) at different human adenosine receptor subtypes, illustrating its A1 selectivity.

| Compound | Human A1 Ki (nM) | Human A2A Ki (nM) | Human A3 Ki (nM) |

| N-cyclopentyladenosine (CPA) | 2.3 tocris.commedchemexpress.com | 790 tocris.commedchemexpress.com | 43 tocris.commedchemexpress.com |

Role of the Deoxyribose Sugar in Ligand-Receptor Recognition

The sugar moiety of adenosine derivatives is not merely a passive scaffold but an active participant in the ligand-receptor interaction. The presence or absence of the 2'-hydroxyl group, distinguishing ribose from 2'-deoxyribose, can significantly impact the pharmacological properties of N6-cyclopentyladenosine analogs. nih.govnih.gov

While the ribose moiety is often considered important for receptor binding, studies on 2'-deoxyribose analogues of CPA have provided nuanced insights. A study quantifying the cardiovascular effects of 2'-, 3'-, and 5'-deoxyribose analogs of CPA in vivo found that the 2'-deoxy analog (2'dCPA) acts as a partial agonist at the A1 receptor. nih.gov The potency of these deoxyribose derivatives in inducing a bradycardiac effect correlated well with their A1 receptor affinity in vitro. nih.gov

Interestingly, there is a general consensus that modifications or deletions of the 2'- and 3'-hydroxyl groups are not well-tolerated for maintaining high affinity at A1, A2A, and A3 receptors. nih.gov This suggests that while the 2'-deoxy modification in N-cyclopentyl-2'-deoxyadenosine is permissible, the hydroxyl groups in the ribose of the parent compound, CPA, likely form important hydrogen bonds within the receptor binding sites. The removal of the 2'-hydroxyl group, therefore, alters the binding mode and can lead to a change in efficacy, as seen with the partial agonism of 2'dCPA. nih.gov

The following table illustrates the in vivo potencies of deoxyribose analogues of CPA, highlighting the impact of the position of the deoxy modification.

| Compound | Bradycardiac Effect EC50,u (nM) |

| 5'dCPA | 19 ± 6 nih.gov |

| 3'dCPA | 56 ± 11 nih.gov |

| 2'dCPA | 830 ± 210 nih.gov |

Effects of Purine (B94841) Ring Substitutions on Pharmacological Activity

Modification of the purine ring system of N-cyclopentyladenosine has proven to be a powerful strategy for fine-tuning receptor selectivity and functional activity. The most notable example is the introduction of a chlorine atom at the C2 position to yield 2-chloro-N6-cyclopentyladenosine (CCPA). This single atomic substitution dramatically enhances A1 receptor selectivity by several orders of magnitude compared to the parent compound, CPA. nih.gov

CCPA exhibits an almost 10,000-fold selectivity for A1 over A2A receptors in binding assays. nih.gov This remarkable increase in selectivity is accompanied by a higher affinity for the A1 receptor. nih.gov

Intriguingly, this C2-chloro substitution also has a profound effect on the activity at the A3 receptor. While CPA is an agonist at the human A3 receptor, CCPA acts as a moderately potent antagonist at this subtype. nih.gov This functional switch from agonist to antagonist highlights the critical role of the C2 position in determining the nature of the ligand-receptor interaction at the A3 receptor.

Other substitutions at the C2 position have also been explored. For instance, introducing a 2-(phenylamino) group to N6-cyclopentyladenosine was found to shift the selectivity in favor of the A2A receptor by 70-fold, demonstrating that this position can be manipulated to steer the ligand towards different receptor subtypes.

The following table compares the binding affinities of CPA and its 2-chloro derivative, CCPA, at human adenosine receptors.

| Compound | Human A1 Ki (nM) | Human A2A Ki (nM) | Human A3 Ki (nM) | Receptor Activity at hA3 |

| N-cyclopentyladenosine (CPA) | 2.3 tocris.commedchemexpress.com | 790 tocris.commedchemexpress.com | 43 tocris.commedchemexpress.com | Agonist |

| 2-chloro-N-cyclopentyladenosine (CCPA) | 0.83 caymanchem.com | 2300 caymanchem.com | 42 caymanchem.com | Antagonist nih.gov |

Stereochemical Determinants of N-cyclopentyl-2'-deoxyadenosine Receptor Interactions

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a crucial factor in its ability to bind to a biological target. For N-cyclopentyl-2'-deoxyadenosine derivatives, stereoisomerism can significantly influence receptor affinity and efficacy.

Studies on N6-substituted adenosines with chiral centers in the substituent have demonstrated clear stereoselectivity at adenosine receptors. For example, a comparison of the R and S enantiomers of N6-(1-phenylethyl)adenosine and N6-(1-phenyl-2-pentyl)adenosine revealed stereoselective binding at the rat A3 adenosine receptor, although this was not observed at the human A3 receptor. nih.gov

A particularly striking example of stereochemical importance is seen with N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine, which is a highly potent agonist at the human A3 receptor. nih.gov This demonstrates that specific stereochemical configurations can lead to exceptionally high affinity and potency. While direct studies on the stereoisomers of the cyclopentyl moiety of N-cyclopentyl-2'-deoxyadenosine are less common in the literature, the established principles of stereoselectivity in related analogs strongly suggest that the stereochemistry of any substituents on the cyclopentyl ring would profoundly impact receptor interactions.

The following table provides an example of the stereoselectivity observed in N6-substituted adenosine derivatives at the human A3 receptor.

| Compound | Human A3 Ki (nM) |

| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine | 0.63 nih.gov |

Computational and Theoretical Approaches in N Cyclopentyl 2 Deoxyadenosine Research

Molecular Docking Studies of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of N-cyclopentyl-2'-deoxyadenosine, docking studies are crucial for understanding its interaction with adenosine (B11128) receptors (A1, A2A, A2B, and A3 subtypes). These studies help elucidate the specific binding modes and the key amino acid residues involved in the interaction, which underpins the compound's affinity and selectivity.

The process involves placing the 3D structure of N-cyclopentyl-2'-deoxyadenosine into the binding site of a receptor's crystal structure or homology model. Scoring functions are then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. nih.gov For adenosine receptors, key interactions often involve hydrogen bonds with specific asparagine and histidine residues within the transmembrane helices, as well as π-π stacking interactions with a phenylalanine residue in the extracellular loop 2 (ECL2). nih.gov For instance, studies on related adenosine receptor agonists show a characteristic bidentate hydrogen bond between the ligand's purine (B94841) N6 and N7 atoms and a conserved asparagine in transmembrane helix 6. nih.gov

Research on the closely related A1 adenosine receptor agonist, N6-cyclopentyladenosine (CPA), and antagonists like 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX), provides a framework for what to expect from docking N-cyclopentyl-2'-deoxyadenosine. nih.gov The absence of the 2'-hydroxyl group in N-cyclopentyl-2'-deoxyadenosine, compared to CPA, would likely alter the hydrogen-bonding network within the receptor's binding pocket, a hypothesis that can be rigorously tested using molecular docking.

Table 1: Hypothetical Molecular Docking Results of N-cyclopentyl-2'-deoxyadenosine with Adenosine Receptor Subtypes This table presents illustrative data based on typical docking studies to demonstrate the potential binding affinities and key interactions.

| Receptor Subtype | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| A1 | -9.8 | Asn254, Phe171, His278 | Hydrogen Bond, π-π Stacking |

| A2A | -8.5 | Asn253, Phe168, His278 | Hydrogen Bond, π-π Stacking |

| A2B | -7.2 | Asn253, Ser274 | Hydrogen Bond |

| A3 | -7.9 | Asn251, Phe169, His273 | Hydrogen Bond, π-π Stacking |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the conformational flexibility of N-cyclopentyl-2'-deoxyadenosine and its dynamic behavior when interacting with a biological target over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes that are often not captured by static docking poses. nih.gov

For a molecule like N-cyclopentyl-2'-deoxyadenosine, MD simulations can analyze several key aspects:

Conformational Preferences: The 2'-deoxyribose sugar ring can adopt different puckers, primarily the N-type (C3'-endo) and S-type (C2'-endo) conformations. The orientation of the cyclopentyladenine base relative to the sugar can be either syn or anti. nih.govnih.gov MD simulations can quantify the energetic landscape and the equilibrium between these different conformational states in solution or within a receptor binding site. nih.gov

Ligand-Receptor Complex Stability: When N-cyclopentyl-2'-deoxyadenosine is docked into a receptor, MD simulations are used to assess the stability of the predicted binding pose. nih.gov Metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time (e.g., hundreds of nanoseconds) suggests a stable binding mode. nih.gov

Interaction Dynamics: MD can reveal the dynamics of hydrogen bonds and other non-covalent interactions, showing which interactions are stable and which are transient. nih.gov This provides a more realistic picture of the binding event than static docking.

Table 2: Typical Parameters and Outputs of an MD Simulation for a Ligand-Receptor Complex This table outlines common settings and analyses in MD simulations for studying compounds like N-cyclopentyl-2'-deoxyadenosine.

| Parameter / Analysis | Description | Typical Value / Metric |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system. | CHARMM, AMBER, GROMOS |

| Simulation Time | The duration of the simulation. | 100 - 500 nanoseconds (ns) |

| System Stability | Assesses if the simulation has reached equilibrium. | Root Mean Square Deviation (RMSD) < 0.3 nm |

| Compactness | Measures the overall shape and folding of the complex. | Radius of Gyration (Rg) |

| Conformational Sampling | Explores the different shapes the molecule adopts. | Principal Component Analysis (PCA) |

| Binding Free Energy | A more rigorous calculation of binding affinity. | MM/PBSA or MM/GBSA |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of N-cyclopentyl-2'-deoxyadenosine analogs, QSAR can be employed to build predictive models that guide the synthesis of new derivatives with improved potency or selectivity. nih.gov

The QSAR process involves several steps:

Data Set Compilation: A series of N-cyclopentyl-2'-deoxyadenosine derivatives with experimentally measured biological activities (e.g., binding affinity Ki or functional potency EC50) is assembled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors that encode physicochemical properties. nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The model's predictive power is rigorously tested using techniques like cross-validation and by using an external set of compounds not included in the model's training. nih.gov

A successful QSAR model can identify which molecular properties are most important for the activity of N-cyclopentyl-2'-deoxyadenosine derivatives, for example, showing that activity is positively correlated with hydrophobicity in a specific region of the molecule or negatively correlated with steric bulk. nih.gov

Table 3: Example of a QSAR Data Table for a Series of N-cyclopentyl-2'-deoxyadenosine Analogs This table is a hypothetical representation of data used to build a QSAR model.

| Compound | R-Group Modification | LogP (Hydrophobicity) | Molecular Weight | Biological Activity (Log(1/Ki)) |

|---|---|---|---|---|

| Analog 1 | -H | 2.5 | 333.4 | 8.1 |

| Analog 2 | -CH3 | 3.0 | 347.4 | 8.5 |

| Analog 3 | -Cl | 3.2 | 367.8 | 8.7 |

| Analog 4 | -OH | 2.0 | 349.4 | 7.9 |

| Analog 5 | -OCH3 | 2.7 | 363.4 | 8.6 |

In Silico Prediction of N-cyclopentyl-2'-deoxyadenosine Receptor Binding Profiles

In silico prediction methods, including virtual screening and pharmacophore modeling, are used to forecast the binding profile of a compound across a range of potential biological targets. mdpi.comnih.gov This is particularly valuable for assessing the selectivity of N-cyclopentyl-2'-deoxyadenosine against the four adenosine receptor subtypes (A1, A2A, A2B, A3), which often have distinct physiological roles.

Virtual Screening: This involves docking N-cyclopentyl-2'-deoxyadenosine against a panel of receptor structures. By comparing the predicted binding scores across the different receptors, researchers can hypothesize the compound's selectivity profile. biosolveit.de

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to interact with a specific receptor. By comparing the structure of N-cyclopentyl-2'-deoxyadenosine to the pharmacophore models for each adenosine receptor subtype, one can predict its likelihood of binding. nih.gov

Studies on related dideoxyadenosine analogs have shown that the absence of hydroxyl groups on the ribose moiety can significantly alter the binding profile, sometimes converting an agonist into an antagonist. nih.gov For example, 2',3'-dideoxy-N6-cyclohexyladenosine was found to be an antagonist at A1 receptors, with a Ki value of 4.8 µM. nih.gov In silico methods can be used to predict whether the single 2'-deoxy modification in N-cyclopentyl-2'-deoxyadenosine leads to similar changes in its receptor interaction profile.

Table 4: Predicted Receptor Binding Profile for N-cyclopentyl-2'-deoxyadenosine This table provides a hypothetical binding profile based on in silico predictions, drawing comparisons with known ligands.

| Receptor Subtype | Predicted Activity | Predicted Affinity (Ki) | Rationale |

|---|---|---|---|

| A1 | Agonist/Partial Agonist | ~5-50 nM | High structural similarity to A1 agonist CPA. |

| A2A | Weak Agonist/Antagonist | > 500 nM | The N6-cyclopentyl group is generally favored by A1 and A3 over A2A. |

| A2B | Low Affinity | > 1 µM | A2B receptors typically show lower affinity for traditional adenosine analogs. nih.gov |

| A3 | Agonist | ~50-200 nM | N6-alkyl substitutions are tolerated, but affinity may be lower than for A1. |

Emerging Research Frontiers and Future Directions for N Cyclopentyl 2 Deoxyadenosine Studies

Development of Novel Fluorescent and Photoaffinity Probes Based on N-cyclopentyl-2'-deoxyadenosine

To visualize and identify the molecular interactions of N⁶-cyclopentyl-2'-deoxyadenosine, the development of specialized chemical probes is a critical research frontier. These probes are designed by chemically modifying the CPDA scaffold to include either a fluorescent tag or a photoreactive group, enabling advanced biochemical and imaging studies.

Fluorescent Probes: These are created by attaching a fluorophore (a fluorescent chemical compound) to the CPDA molecule. The design must be carefully considered to ensure that the addition of the bulky fluorophore does not significantly alter the compound's affinity or selectivity for its target receptors. Potential modification sites on the CPDA molecule could include the N⁶- or C2-positions of the purine (B94841) ring. These fluorescent ligands are invaluable for a variety of applications, including high-resolution imaging of receptor distribution and trafficking in living cells. Recently, subtype-selective fluorescent ligands for the human adenosine (B11128) A₂ₐ receptor have been successfully developed based on an antagonist scaffold, providing a template for how similar probes could be designed from the agonist scaffold of CPDA. nih.gov

Photoaffinity Probes: Photoaffinity labeling is a powerful technique used to identify and isolate binding partners of a specific ligand from complex biological mixtures. nih.gov This involves incorporating a photo-reactive group, such as a phenylazide or a diazirine, into the CPDA structure. nih.gov When exposed to UV light, this group becomes highly reactive and forms a stable covalent bond with any nearby interacting protein, effectively "trapping" the receptor or binding protein. nih.govnih.gov The tagged protein can then be identified using methods like mass spectrometry. The synthesis of 2'-deoxyadenosine (B1664071) triphosphate (dATP) analogs with such photoreactive groups has been successfully demonstrated, providing established chemical pathways that could be adapted for the creation of CPDA-based photoaffinity probes. nih.gov

The development of these probes would facilitate the unambiguous identification of CPDA's binding sites and potentially uncover novel interacting proteins, thereby expanding our understanding of its pharmacological profile.

Investigation of Allosteric Modulation at Adenosine Receptors by N-cyclopentyl-2'-deoxyadenosine

Allosteric modulation represents a sophisticated mechanism for fine-tuning receptor activity. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand, adenosine. nih.govresearchgate.net Rather than activating or blocking the receptor directly, these modulators can enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the orthosteric ligand. nih.gov

The investigation of whether N⁶-cyclopentyl-2'-deoxyadenosine can exert or be affected by allosteric modulation is a key area of future research. Studies could explore:

CPDA as an Allosteric Modulator: While primarily known as an orthosteric agonist, experiments could be designed to test if CPDA can allosterically modulate the binding of other ligands at different adenosine receptor subtypes.

The Effect of Allosteric Modulators on CPDA Binding: A well-established characteristic of allosteric enhancers at the A₁ adenosine receptor, such as the compound PD 81,723, is their ability to slow the dissociation rate of orthosteric agonists. researchgate.net Future research could examine how known PAMs for adenosine receptors affect the binding kinetics of radiolabeled CPDA. An increase in binding or a slower dissociation rate in the presence of a PAM would suggest that CPDA's interaction with the receptor can be allosterically enhanced.

This line of inquiry is significant because allosteric modulators can offer greater receptor subtype selectivity and a more refined physiological response compared to traditional orthosteric ligands, potentially leading to therapies with fewer side effects. researchgate.net Most research in this area has focused on the A₁ and A₃ adenosine receptors. nih.gov

Exploration of N-cyclopentyl-2'-deoxyadenosine Interactions with Non-Adenosine Receptor Targets

While the primary targets of CPDA are understood to be adenosine receptors, the full spectrum of its biological activity may involve interactions with other proteins. Adenosine itself is known to interact with proteins other than its G-protein coupled receptors, and drugs can influence the adenosine system without directly targeting these receptors. exlibrisgroup.com

Future research should explore the potential for CPDA to interact with "non-receptor" targets, which could include:

Adenosine Transporters: Equilibrative nucleoside transporters (ENTs), particularly ENT1, are crucial for regulating extracellular adenosine levels by transporting it into cells. exlibrisgroup.com Some drugs, like the antiplatelet agent dipyridamole, exert part of their effects by inhibiting ENT1, thereby increasing local adenosine concentrations. exlibrisgroup.com Studies are needed to determine if CPDA is a substrate or inhibitor of these transporters.

Enzymes of Adenosine Metabolism: Adenosine kinase (ADK) and adenosine deaminase (ADA) are key enzymes that metabolize adenosine, controlling its intracellular and extracellular concentrations. Investigating whether CPDA interacts with these enzymes could reveal additional mechanisms by which it influences purinergic signaling.

Other Purine-Binding Proteins: The purine structure is a common motif in biology, and CPDA could potentially interact with other proteins that have binding sites for purine-based molecules, leading to unforeseen biological effects. For example, adenosine has been shown to regulate the function of immune cells like neutrophils and plasmacytoid dendritic cells through mechanisms that can involve receptor-dependent and other pathways. arxiv.orgnih.gov

Identifying these non-receptor interactions is crucial for building a complete picture of CPDA's pharmacology and for understanding any potential "off-target" effects.

Advanced Methodological Applications in N-cyclopentyl-2'-deoxyadenosine Research (e.g., optogenetics, chemogenetics)

Recent advances in methodology offer powerful new ways to dissect the function of specific receptors and neural circuits with unprecedented precision. Applying these techniques to CPDA research could illuminate the specific consequences of activating the signaling pathways it targets.

Optogenetics: This technique uses light to control the activity of genetically modified cells. In the context of adenosine research, scientists have engineered "opto-receptors" by fusing an adenosine receptor (like the A₂ₐR) with a light-sensitive protein such as rhodopsin (optoA₂ₐR). nih.govnih.gov This allows researchers to activate receptor signaling in specific neurons at precise times with a pulse of light, enabling the direct study of the downstream behavioral or cellular effects. nih.govresearchgate.net Another approach in the related field of photopharmacology involves designing photoswitchable ligands that change their shape and activity when exposed to different wavelengths of light. nih.govacs.org For example, the adenosine receptor ligand MRS5543 was designed with a light-sensitive azobenzene (B91143) group that allows it to function as an agonist in the dark and be switched to an antagonist with blue light. nih.govacs.org A photoswitchable version of CPDA could be developed by incorporating a similar photo-isomerizable moiety into its structure.

Chemogenetics: This method utilizes engineered receptors, known as Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), that respond only to specific, otherwise inert, small molecules. nih.govfrontiersin.org These DREADDs, often based on muscarinic receptors, can be designed to couple to different G-protein pathways (e.g., Gq for activation, Gi for inhibition). addgene.org By expressing a Gi-coupled DREADD (like hM4Di) in a specific cell type, researchers can mimic the inhibitory signaling cascade that is characteristic of A₁ adenosine receptor activation (the primary target of CPDA) upon administration of the designer ligand. nih.gov This allows for the precise dissection of the neural circuits and behavioral outcomes that are regulated by the specific signaling pathway engaged by CPDA. frontiersin.orgwikipedia.org

These advanced methodologies would allow researchers to move from systemic administration to highly targeted, cell-type-specific manipulation, providing a much clearer understanding of CPDA's role in complex biological systems.

Systems Biology Approaches to Map the Comprehensive Biological Network Influenced by N-cyclopentyl-2'-deoxyadenosine

Systems biology aims to understand the larger, integrated network of interactions within a biological system, rather than focusing on single components in isolation. For a compound like N⁶-cyclopentyl-2'-deoxyadenosine, this approach can be used to map its "polypharmacology"—the full spectrum of its interactions across the proteome. This is important because many drugs bind to multiple targets, which can be responsible for both therapeutic effects and side effects. nih.gov

A systems-level investigation of CPDA would involve:

Chemoproteomics: Using techniques like photoaffinity labeling (as described in section 8.1), researchers can identify the complete set of proteins that CPDA binds to within a cell or tissue.

Computational Modeling: Advanced computational tools can predict potential off-target binding sites by comparing the structure of CPDA with known ligand-binding sites across the proteome. nih.gov

Pathway Analysis: Once a network of interacting proteins is identified, bioinformatics tools can be used to map how these interactions affect broader signaling pathways and cellular functions, such as inflammation, metabolism, or gene expression. nih.govnih.gov

By mapping the comprehensive biological network influenced by CPDA, researchers can move beyond its known adenosine receptor targets. This approach can help predict its system-wide effects, identify novel mechanisms of action, and provide a more holistic understanding of its potential therapeutic applications and liabilities.

Compound Information Table

| Compound Name | Abbreviation | Description |

| Adenosine, N-cyclopentyl-2'-deoxy- | CPDA | The primary subject of this article; an adenosine analog. |

| N⁶-cyclopentyl-2-(3-phenylaminocarbonyltriazene-1-yl)adenosine | TCPA | A selective, high-affinity agonist for the human A₁ adenosine receptor. |

| (2-amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone | PD 81,723 | A reference allosteric modulator for the A₁ adenosine receptor. |

| Dipyridamole | An anti-platelet and vasodilator drug that inhibits the ENT1 adenosine transporter. | |

| MRS5543 | A synthetic, photo-isomerizable, nonselective adenosine receptor agonist. | |

| Istradefylline | An FDA-approved A₂ₐR antagonist that exhibits photosensitivity. | |

| Clozapine-N-oxide | CNO | A synthetic ligand used to activate DREADD chemogenetic receptors. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopentyl-2'-deoxyadenosine, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves modifying the N6 position of 2'-deoxyadenosine. For example, cyclopentyl groups can be introduced via nucleophilic substitution using cyclopentylamine under controlled pH (e.g., anhydrous DCM with DMAP as a catalyst). Evidence from analogous syntheses (e.g., allyl-SnBu3-mediated reactions) suggests yields can reach ~85% under UV irradiation in toluene . However, competing side reactions (e.g., oxidation at the 2'-position) require inert atmospheres and rigorous purification via silica gel chromatography .

Q. How can researchers validate the structural integrity of N-cyclopentyl-2'-deoxyadenosine post-synthesis?

- Methodological Answer: Use a combination of NMR (¹H, ¹³C, and DEPT for N6-cyclopentyl proton assignments), high-resolution mass spectrometry (HRMS), and X-ray crystallography. The N6-cyclopentyl group produces distinct downfield shifts in ¹H NMR (δ 1.5–2.0 ppm for cyclopentyl protons). Comparative analysis with reference standards (e.g., NIST’s 2'-deoxyadenosine data ) is critical to confirm stereochemical purity and absence of ribose contamination .

Q. What are the key stability considerations for storing N-cyclopentyl-2'-deoxyadenosine derivatives?

- Methodological Answer: The compound is hygroscopic and prone to hydrolysis at the glycosidic bond under acidic or basic conditions. Store lyophilized samples at −80°C in amber vials under argon. Stability studies using HPLC-UV (e.g., C18 columns, 254 nm detection) show <5% degradation over 6 months when stored properly .

Advanced Research Questions

Q. How does the N6-cyclopentyl modification impact adenosine receptor binding affinity compared to other N6-substituents?

- Methodological Answer: The cyclopentyl group enhances selectivity for adenosine A1 receptors due to its hydrophobic bulk, as shown in competitive binding assays (IC50 values vs. [³H]CCPA). Compare with N6-isopentenyl derivatives (e.g., 25775-85-3 ), which exhibit weaker A1 affinity but stronger A2A interactions. Molecular docking simulations (e.g., AutoDock Vina) can rationalize steric and electronic effects .

Q. What strategies optimize the enzymatic incorporation of N-cyclopentyl-2'-deoxyadenosine into oligonucleotides?

- Methodological Answer: Use DNA polymerases with reduced steric exclusion (e.g., Klenow fragment exo⁻). Pre-anneal modified dNTPs with template strands at 55°C to enhance binding. PAGE analysis reveals incorporation efficiency drops to ~60% compared to unmodified dATP, necessitating longer extension times (30–45 minutes) .

Q. How can contradictory cytotoxicity data for N-cyclopentyl-2'-deoxyadenosine derivatives be resolved?

- Methodological Answer: Discrepancies often arise from impurity profiles (e.g., residual triethylamine ) or cell line-specific metabolic pathways. Conduct parallel assays in HEK-293 (low deaminase activity) vs. HepG2 (high deaminase activity) cells. LC-MS/MS quantification of intracellular metabolites (e.g., deaminated inosine derivatives) clarifies mechanisms .

Q. What analytical challenges arise in quantifying trace-level N-cyclopentyl-2'-deoxyadenosine in biological matrices?

- Methodological Answer: Matrix interference (e.g., endogenous adenosine) requires solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX). UPLC-MS/MS with MRM transitions (m/z 352.1 → 136.0 for quantification; m/z 352.1 → 119.0 for confirmation) achieves a LOQ of 0.1 ng/mL in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.